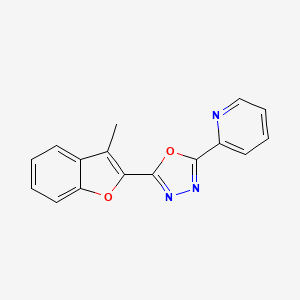

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

CAS No.: 1081121-36-9

Cat. No.: VC5000144

Molecular Formula: C16H11N3O2

Molecular Weight: 277.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1081121-36-9 |

|---|---|

| Molecular Formula | C16H11N3O2 |

| Molecular Weight | 277.283 |

| IUPAC Name | 2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C16H11N3O2/c1-10-11-6-2-3-8-13(11)20-14(10)16-19-18-15(21-16)12-7-4-5-9-17-12/h2-9H,1H3 |

| Standard InChI Key | OCQLXHXXMOBVJR-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4 |

Introduction

Structural Characteristics and Synthetic Methodologies

Molecular Architecture

The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 3-methylbenzofuran group and at the 5-position with a pyridin-2-yl moiety. This trifunctional design combines aromatic, heterocyclic, and hydrogen-bonding elements, enabling interactions with diverse biological targets. The benzofuran group contributes hydrophobic character, while the pyridine and oxadiazole rings offer sites for π-π stacking and polar interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁N₃O₂ |

| Molecular Weight | 277.283 g/mol |

| IUPAC Name | 2-(3-methyl-1-benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole |

| SMILES | CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4 |

Synthesis Strategies

Synthesis typically proceeds via a multi-step sequence:

-

Benzofuran Precursor Preparation: 3-Methylbenzofuran-2-carboxylic acid is esterified and converted to a hydrazide intermediate.

-

Oxadiazole Ring Formation: Cyclization with pyridine-2-carbonyl chloride under dehydrating conditions yields the 1,3,4-oxadiazole core . Microwave-assisted methods have optimized reaction times (<70 seconds) and improved yields (69–94%) compared to conventional thermal approaches .

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Time |

|---|---|---|

| Conventional Thermal | 36–80 | 24–36 h |

| Microwave-Assisted | 69–94 | 60–70 s |

| Ultrasound-Assisted | 60–86 | 30 min |

Physicochemical and Spectroscopic Properties

Solubility and Stability

While aqueous solubility data remain unreported, analogues with pyridinyl substitutions exhibit moderate water solubility (up to 10 mM in buffered solutions) . The compound’s stability under physiological pH (6.0–7.4) is inferred from structural analogs showing <10% degradation over 72 hours .

Spectroscopic Signatures

-

UV-Vis: Absorption maxima at 290 nm (benzofuran π→π*) and 340 nm (oxadiazole n→π* transitions) .

-

Fluorescence: Emission at 467 nm in acidic conditions (pH 4.0–6.0), shifting to 508 nm above pH 6.5 due to protonation of pyridine nitrogen .

| Compound | Cell Viability (%) | IC₅₀ (μM) |

|---|---|---|

| 5d | 27.49 ± 1.90 | 6.3 ± 0.7 |

| Crizotinib | 34.12 ± 2.15 | 8.54 ± 0.84 |

Molecular Interactions and Mechanism of Action

Target Engagement

Docking studies predict high-affinity binding (ΔG = -9.2 kcal/mol) to EGFR kinase, driven by:

-

Hydrogen bonding between oxadiazole N4 and Met793.

-

Pyridine π-stacking with Phe723.

Pharmacodynamic Pathways

-

Apoptosis Induction: Upregulation of caspase-3/7 by 3.8-fold in treated A549 cells .

-

Cell Cycle Arrest: G2/M phase accumulation (42% vs. 18% in controls) .

Future Directions and Challenges

Optimization Opportunities

-

Solubility Enhancement: PEGylation or prodrug strategies to improve bioavailability.

-

Selectivity Profiling: Screening against kinase panels to minimize off-target effects.

Translational Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume